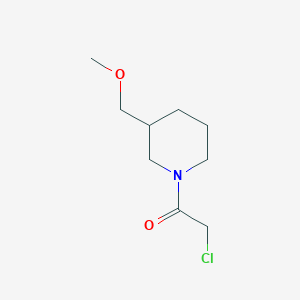

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone

Description

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone is a chloroethanone derivative featuring a piperidine ring substituted at the 3-position with a methoxymethyl group. This compound belongs to a class of molecules where the piperidine scaffold is functionalized with diverse substituents to modulate physicochemical and biological properties.

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMZIDMISUVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methoxymethyl-piperidine Intermediate

- The synthesis of the 3-methoxymethyl-piperidine core involves selective substitution on the piperidine ring.

- One common approach is the alkylation of piperidine derivatives with methoxymethyl chloride under basic conditions to install the methoxymethyl group at the 3-position.

- Protective groups may be used on the nitrogen during this step to control regioselectivity and avoid over-alkylation.

- For example, selective lithiation or use of Grignard reagents followed by methylation steps have been demonstrated in related piperidine chemistry to achieve regioselective substitution.

Introduction of the Chloroacetyl Group

- The nitrogen atom of the 3-methoxymethyl-piperidine is then acylated with chloroacetyl chloride .

- This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

- The reaction conditions are controlled to avoid side reactions such as over-acylation or hydrolysis.

- The chloroacetylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, yielding the target compound.

Representative Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine derivative + CH2OCH3Cl | Base (e.g., K2CO3), solvent (DMF) | 3-Methoxymethyl-piperidine intermediate | 60-85 | Control of regioselectivity critical |

| 2 | 3-Methoxymethyl-piperidine + ClCH2COCl | Base (Et3N or pyridine), solvent (CH2Cl2), 0°C to RT | 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | 70-90 | Anhydrous conditions preferred |

Analytical and Purification Techniques

- The crude product is typically purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

- Characterization is done by techniques such as NMR (1H, 13C), mass spectrometry (ESI-MS), and IR spectroscopy to confirm the structure and purity.

- Yields and purity are optimized by controlling reaction temperature, solvent choice, and stoichiometry.

Research Findings and Optimization Notes

- The presence of the methoxymethyl group on the piperidine ring influences the nucleophilicity of the nitrogen, requiring careful control of acylation conditions to maximize yield and minimize side products.

- Use of dry, aprotic solvents and inert atmosphere (nitrogen or argon) improves reaction outcomes.

- Stepwise addition of chloroacetyl chloride and base helps to control exothermicity and prevent decomposition.

- Alternative methods for methoxymethyl introduction include selective lithiation followed by alkylation, which can improve regioselectivity but require low temperatures and careful handling of reagents.

- The reaction sequence is scalable and amenable to modifications for producing analogues with different substitutions on the piperidine ring.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | Piperidine or substituted piperidine derivatives |

| Methoxymethylation | Alkylation with methoxymethyl chloride under basic conditions |

| Acylation Reagent | Chloroacetyl chloride |

| Base for Acylation | Triethylamine, pyridine |

| Solvents | DMF for alkylation; dichloromethane or similar for acylation |

| Temperature | 0°C to room temperature for acylation; room temperature or mild heating for alkylation |

| Purification | Column chromatography, recrystallization |

| Characterization Methods | NMR, MS, IR spectroscopy |

| Yield Range | 60-90% depending on step and conditions |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediary

The compound serves as an important intermediate in the synthesis of pharmaceutical agents, especially those targeting the central nervous system. Its ability to undergo nucleophilic substitution reactions due to the presence of a chloro group facilitates the modification of biological pathways, potentially leading to increased levels of neurotransmitters like acetylcholine by inhibiting acetylcholinesterase.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in tumor cells. For instance, studies have shown that related piperidine derivatives can enhance cytotoxicity against specific cancer cell lines . This suggests that 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone could be explored further for its therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic chemistry. The typical synthesis involves reacting 3-methoxymethylpiperidine with chloroacetyl chloride under controlled conditions, often using bases like triethylamine to facilitate the reaction.

Continuous Flow Synthesis

In industrial applications, continuous flow reactors can optimize the synthesis process, improving efficiency and yield while reducing costs. This method enhances control over reaction parameters and contributes to sustainable production practices.

Material Science

Development of Novel Materials

The compound also finds applications in material science, particularly in developing novel materials with specific properties such as polymers and resins. Its unique combination of functional groups allows for modifications that can tailor material properties for various applications.

Table: Summary of Research Findings on Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural Modifications and Conformational Analysis

The piperidine ring's substitution pattern critically impacts molecular conformation and intermolecular interactions. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility and LogP: Methoxymethyl groups (predicted) improve aqueous solubility compared to hydrophobic aryl substituents. For example, 2-chloro-1-(4-hydroxy-3-methoxyphenyl)-ethanone (LogP ~1.9) is more polar than diphenyl analogs .

- Thermal Stability : Crystallographic data (e.g., triclinic packing in 3,3-dimethyl derivatives) suggest higher melting points for symmetrically substituted compounds .

Biological Activity

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone (CAS Number: 1353962-83-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

The compound is characterized by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various chemical reactions:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the formation of diverse derivatives.

- Oxidation and Reduction: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, while the carbonyl group can be reduced to alcohols. These transformations enable the compound to modify biological pathways effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing the antimicrobial efficacy of various compounds found that derivatives of this compound showed promising results against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

In addition to its antibacterial effects, the compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines and inhibit key signaling pathways associated with tumor growth. For instance, it has been shown to downregulate p-STAT5 and p-Pyk2 expression in bladder cancer cells .

Dopamine Receptor Activity

A study evaluated the agonist activity of various compounds on dopamine receptors, highlighting that derivatives related to this compound displayed selective activity towards D3 dopamine receptors. This selectivity suggests potential applications in treating disorders related to dopamine dysregulation .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antibacterial Efficacy : In vitro tests demonstrated an MIC (Minimum Inhibitory Concentration) as low as 6.25 μg/mL against resistant bacterial strains.

- Anticancer Activity : Compounds derived from this scaffold exhibited IC50 values ranging from 5.6 μM to 10 μM against various cancer cell lines, indicating significant antiproliferative effects .

- Dopamine Receptor Modulation : The compound's ability to selectively activate D3 receptors presents a potential pathway for developing new treatments for neuropsychiatric disorders .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation reactions. A biphasic liquid–solid system (e.g., dry acetone with potassium carbonate and catalytic KI) at 60°C is used to react amines with chlorinated ethanone precursors. Reaction progress is monitored via HPLC to optimize yield (44–78%) and purity . Temperature control and solvent selection (e.g., dichloromethane with aqueous NaOH for precursor synthesis) are critical for minimizing side reactions .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Characterization involves 1H/13C/19F NMR to confirm substituent positions and purity, LC/MS for molecular weight verification, and elemental analysis (C, H, N) to validate stoichiometry . Advanced techniques like X-ray crystallography (for structurally related piperidine derivatives) provide insights into conformational stability .

Q. What common reactions does this compound undergo, and how do reaction conditions influence product distribution?

It participates in nucleophilic substitutions (e.g., amine alkylation), reductions (yielding alcohols), and oxidations (forming carboxylic acids). The methoxymethyl group on the piperidine ring enhances steric hindrance, directing reactivity toward less hindered sites. Solvent polarity and catalyst choice (e.g., KI for SN2 mechanisms) significantly affect product ratios .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved using this compound as a precursor?

Ketoreductases (e.g., from Scheffersomyces stipitis) enable enantioselective reduction of chlorinated ethanones to chiral alcohols with >90% enantiomeric excess. Reaction optimization includes pH control (6–8) and co-factor regeneration systems (e.g., NADPH) . Computational docking studies can predict enzyme-substrate compatibility for targeted chiral outcomes.

Q. What crystallographic insights exist for structurally related compounds, and how can they guide molecular design?

Crystal structures of piperidine derivatives (e.g., 3-ethyl-2,6-diphenylpiperidin-1-yl analogs) reveal chair conformations with axial chloro groups, influencing intermolecular interactions and packing efficiency. Hydrogen bonding between the methoxymethyl oxygen and adjacent molecules stabilizes the lattice, a feature exploitable for designing co-crystals .

Q. How do substitution patterns on the piperidine ring influence reactivity and biological activity?

Comparative studies show that electron-donating groups (e.g., methoxymethyl) increase nucleophilicity at the piperidine nitrogen, enhancing alkylation efficiency. Conversely, bulky substituents reduce metabolic clearance in biochemical assays. For example, fluorinated cyclopropyl analogs exhibit enhanced metabolic stability in Cunninghamella elegans models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations optimize ground-state geometries, while Molecular Dynamics (MD) simulations assess binding affinity to enzymes (e.g., cytochrome P450). QSAR models correlate substituent electronic parameters (Hammett σ) with antimicrobial activity, aiding in rational drug design .

Data Analysis and Contradictions

Q. How should researchers address variability in synthetic yields (e.g., 44–78%) reported for similar compounds?

Yield discrepancies arise from substrate purity , catalyst loading (e.g., KI at 0.1–1 mol%), and reaction duration (3–24 hours). Systematic optimization via Design of Experiments (DoE) can identify critical factors. Conflicting HPLC purity data may require cross-validation using 2D NMR (HSQC, HMBC) to rule out isomeric byproducts .

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

Meta-analysis of substituent effects (e.g., chloro vs. fluoro groups) using cheminformatics tools (e.g., Schrodinger’s Canvas) clarifies structure-activity relationships. For example, 2,4-dimethylphenyl analogs show higher antimicrobial activity than unsubstituted derivatives due to lipophilicity-driven membrane penetration .

Methodological Recommendations

- Synthesis : Use biphasic systems (e.g., acetone/K2CO3) for efficient alkylation .

- Characterization : Combine NMR, LC/MS, and crystallography for unambiguous structural confirmation .

- Enantioselectivity : Employ biocatalytic reduction with ketoreductases for chiral intermediates .

- Computational Tools : Leverage DFT and MD for target interaction predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.